

## Leramistat: A New Frontier in Adaptive Tissue Repair

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

Leramistat, a first-in-class, orally administered small molecule inhibitor of mitochondrial Complex I, is emerging as a promising agent in the field of adaptive tissue repair. By modulating mitochondrial function, leramistat has demonstrated a unique mechanism of action that appears to enhance the body's innate capacity to repair and regenerate damaged tissue without suppressing the immune system.[1][2] This technical guide provides a comprehensive overview of the current understanding of leramistat, including its mechanism of action, key experimental findings from preclinical and clinical studies, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitochondrial metabolism for tissue regeneration.

## Introduction

Tissue damage is a fundamental aspect of numerous chronic diseases and the aging process. [1] Current therapeutic strategies often focus on managing symptoms or suppressing inflammation, with limited efficacy in promoting true tissue restoration. **Leramistat** represents a novel therapeutic approach by targeting the bioenergetic and signaling functions of mitochondria to foster an environment conducive to repair.[1][3] This document synthesizes the available data on **leramistat**'s potential to induce adaptive tissue repair across various disease models.



## **Mechanism of Action: Mitochondrial Modulation**

**Leramistat**'s primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][4] By selectively inhibiting this complex, **leramistat** instigates a cascade of cellular responses that pivot the cell from a state of damage and inflammation towards repair and regeneration. This modulation is thought to enhance the mobilization and activity of progenitor cells, a type of stem cell crucial for tissue repair and regeneration.[1]

A proposed signaling pathway is illustrated below:



Click to download full resolution via product page

Caption: Proposed mechanism of action for leramistat.

## **Clinical and Preclinical Data**

**Leramistat** has been evaluated in both preclinical models and clinical trials, most notably a Phase 2b study in patients with rheumatoid arthritis (RA). While the study did not meet its primary endpoint of improving the American College of Rheumatology 20 (ACR20) response, it



demonstrated statistically significant improvements in key secondary endpoints related to tissue repair and patient-reported outcomes.[2][5][6]

### Phase 2b Clinical Trial in Rheumatoid Arthritis

Study Design: A 12-week, randomized, double-blind, placebo-controlled trial was conducted in adults with moderate-to-severe RA who had an inadequate response to methotrexate.[2]

#### **Key Findings:**

| Endpoint                             | Result                                             | Significance |
|--------------------------------------|----------------------------------------------------|--------------|
| Primary Endpoint: ACR20<br>Response  | Not Met                                            | -            |
| Secondary Endpoint: Bone<br>Erosions | Statistically significant reduction in progression | p < 0.05     |
| Secondary Endpoint: Disability       | Statistically significant improvement              | p < 0.05     |
| Secondary Endpoint: Fatigue          | Statistically significant improvement              | p < 0.05     |

Note: Specific quantitative data from the full study publication are pending.

Biomarker Analysis: Treatment with **leramistat** also led to improvements in markers associated with "inflammaging" (chronic, low-grade inflammation associated with aging) and mitochondrial function.[1]

| Biomarker                                | Change with Leramistat |
|------------------------------------------|------------------------|
| C-Reactive Protein (CRP)                 | Improved               |
| Growth Differentiation Factor 15 (GDF15) | Improved               |
| Fibroblast Growth Factor 21 (FGF21)      | Improved               |

Note: Specific quantitative changes are pending full publication.



## **Other Potential Indications**

**Leramistat** is also being investigated for its therapeutic potential in other chronic diseases characterized by tissue damage, including:

- Idiopathic Pulmonary Fibrosis (IPF): **Leramistat** has been granted FDA Fast Track and Orphan Drug Designation for IPF.[1][2] A clinical trial is underway to evaluate its safety and efficacy in slowing lung function decline in individuals with IPF.[7][8]
- Sarcopenia: The potential of **leramistat** to promote musculoskeletal repair is being evaluated in the context of secondary sarcopenia.[1]

## **Experimental Protocols**

Detailed protocols from the clinical trials are not yet fully published. However, based on the available information, the following methodologies were likely employed.

# Phase 2b Rheumatoid Arthritis Trial (IST-06) - General Protocol

The experimental workflow for the Phase 2b clinical trial is outlined below:





Click to download full resolution via product page

Caption: Generalized workflow for the Phase 2b RA clinical trial.



#### Inclusion Criteria:

- Adults with moderate-to-severe rheumatoid arthritis.
- Inadequate response to methotrexate treatment.

#### **Exclusion Criteria:**

Not detailed in the currently available public documents.

#### Assessments:

- ACR20 Response: A composite measure of improvement in RA symptoms, including tender and swollen joint counts, patient and physician global assessments, pain, disability, and an acute-phase reactant.
- Bone Erosion: Likely assessed using imaging techniques such as X-ray or magnetic resonance imaging (MRI) of the hands and feet, with scoring performed by blinded readers.
- Disability: Assessed using a validated patient-reported outcome measure, such as the Health Assessment Questionnaire-Disability Index (HAQ-DI).
- Fatigue: Assessed using a validated patient-reported outcome scale, such as the Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F).
- Biomarkers: Serum levels of CRP, GDF15, and FGF21 measured from blood samples collected at baseline and throughout the study.

## Safety and Tolerability

Across clinical studies to date, **leramistat** has demonstrated a good safety and tolerability profile.[1] In the Phase 2b RA study, the adverse event (AE) rate was similar between the **leramistat** and placebo groups, with the majority of AEs being mild and resolving without treatment.[2][6] No serious AEs have been attributed to **leramistat** treatment in any studies so far.[1]

## **Future Directions**



The findings from the Phase 2b RA trial, particularly the positive effects on bone erosion and fatigue, support further investigation of **leramistat**'s potential in adaptive tissue repair.[2][9] Future studies are planned to explore its efficacy in RA, potentially in combination with existing disease-modifying anti-rheumatic drugs (DMARDs), as well as in other chronic conditions characterized by tissue damage.[2][9] The ongoing studies in IPF will provide further insights into the broader applicability of this novel therapeutic approach.

## Conclusion

Leramistat's unique mechanism of action, centered on the modulation of mitochondrial function, presents a paradigm-shifting approach to treating chronic diseases. By promoting the body's innate repair processes, leramistat has the potential to address the underlying tissue damage that drives disease progression and disability. The encouraging data on bone repair, disability, and fatigue, coupled with a favorable safety profile, position leramistat as a promising candidate for further development in the burgeoning field of regenerative medicine. The full publication of ongoing and completed studies is eagerly awaited to further elucidate the therapeutic potential of this first-in-class investigational medicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. istesso.co.uk [istesso.co.uk]
- 2. Portfolio company Istesso provides update on Phase 2b study of leramistat in rheumatoid arthritis – IP Group plc [ipgroupplc.com]
- 3. Mitochondrial modulation drives tissue repair in chronic disease [longevity.technology]
- 4. Leramistat Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. biotuesdays.com [biotuesdays.com]
- 7. Action for Pulmonary Fibrosis [actionpf.org]



- 8. Leramistat for Idiopathic Pulmonary Fibrosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Istesso backer sees silver lining in failed arthritis trial | pharmaphorum [pharmaphorum.com]
- To cite this document: BenchChem. [Leramistat: A New Frontier in Adaptive Tissue Repair].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391344#leramistat-s-potential-for-adaptive-tissue-repair]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com